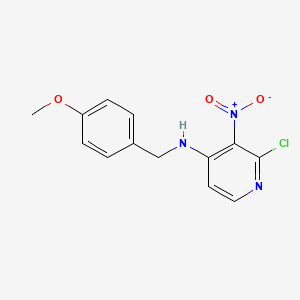

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

Description

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine (CAS: 881844-09-3) is a nitro-substituted pyridine derivative featuring a 4-methoxybenzylamine group at the 4-position and a chlorine atom at the 2-position. Its molecular formula is C₁₃H₁₂ClN₃O₃, with a molecular weight of 293.71 g/mol . This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of halogenated pyridine precursors with 4-methoxybenzylamine under controlled conditions. For example, in a representative synthesis, 5-bromo-2-chloro-3-nitropyridin-4-amine reacts with 4-methoxybenzylamine in dry DMF at 0°C under argon, yielding the target compound .

Key spectral data includes:

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-20-10-4-2-9(3-5-10)8-16-11-6-7-15-13(14)12(11)17(18)19/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGSNJLNFYSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C(=NC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700148 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881844-09-3 | |

| Record name | 2-Chloro-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN3O3, featuring a pyridine ring substituted with a chloro group, a methoxybenzyl moiety, and a nitro group. Its structure allows for various interactions with biological targets.

Antiparasitic Activity

Recent studies have highlighted the compound's potent antiplasmodium activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated sub-micromolar activity in vitro, with acceptable cytotoxicity profiles against mammalian cell lines. The mechanism involves the inhibition of β-hematin formation, a critical process for the parasite's survival. The compound interacts with β-hematin through π–π stacking and hydrogen bonding, which disrupts heme polymerization, essential for detoxifying heme released during hemoglobin degradation .

Anticancer Activity

This compound has shown promising results in various cancer cell lines. For instance:

- Hepatocellular Carcinoma : The compound exhibited an IC50 value of 5.67 µM against the Huh7 cell line, indicating significant cytotoxic effects .

- Colon Cancer : In assays against HT-29 colon cancer cells, the compound demonstrated effective inhibition of cell proliferation, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition.

- Receptor Modulation : Studies suggest that modifications to the compound can enhance binding affinity to receptors involved in various signaling pathways, contributing to its anticancer properties .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | < 1 | Inhibition of β-hematin formation |

| Anticancer | Huh7 (Hepatocellular carcinoma) | 5.67 | Induction of apoptosis |

| Anticancer | HT-29 (Colon cancer) | Not specified | Cell cycle arrest |

Case Study 1: Antimalarial Efficacy

In a study examining various derivatives of nitropyridine compounds, this compound was identified as one of the most effective agents against Plasmodium falciparum. The study utilized fluorescent probes to track the localization and interaction of the compound within the parasite, confirming its role in disrupting heme detoxification pathways .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound revealed its effectiveness in inhibiting growth in multiple cancer cell lines. The study indicated that the presence of the methoxy group significantly enhanced its binding affinity to target receptors involved in cell proliferation pathways .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its applications in medicinal chemistry include:

- Enzyme Inhibitors: The nitropyridine moiety has been explored for developing inhibitors targeting various enzymes, which can be crucial in treating diseases like cancer and bacterial infections .

- Receptor Modulators: The unique structural features of this compound allow it to act as a modulator for different receptors, potentially leading to the development of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in understanding how modifications to the compound's structure affect its biological activity. For example, substituting different groups on the pyridine ring can significantly alter the compound's affinity for specific biological targets. This approach has been utilized to optimize the compound for better efficacy and reduced side effects .

Case Study 1: Development of Anticancer Agents

A study investigated various derivatives of this compound to evaluate their anticancer properties. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxic activity against cancer cell lines, demonstrating the compound's potential as a lead structure in anticancer drug development .

Case Study 2: Antibacterial Activity

Another research focused on synthesizing derivatives of this compound to assess their antibacterial properties. Several analogs exhibited significant activity against resistant bacterial strains, suggesting that modifications to the methoxy group could improve antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine are compared below with related pyridine, purine, and benzamide derivatives.

Structural Analogues

Preparation Methods

Preparation of Key Intermediates

Synthesis of 2,4-Dichloro-3-nitropyridine

- Starting from 2,4-dihydroxy-3-nitropyridine, chlorination is carried out using phosphorous oxychloride (POCl3) in the presence of phase transfer catalysts such as benzyltriethylammonium chloride and solvents like acetonitrile .

- This reaction yields 2,4-dichloro-3-nitropyridine, a crucial intermediate for further substitution steps.

- The reaction is typically performed at controlled temperatures (10–20°C) followed by refluxing for 2 hours, then workup involving pH adjustment and extraction.

Conversion to 2-Chloro-3-nitropyridin-4-ol

- The 2,4-dichloro-3-nitropyridine is reacted with sodium acetate in dimethylformamide (DMF) at elevated temperatures (120–125°C) for 2 hours.

- This step selectively replaces the chlorine at the 4-position with a hydroxyl group, yielding 2-chloro-3-nitropyridin-4-ol.

- The product is isolated by aqueous workup, extraction with dichloromethane, and crystallization from toluene.

Introduction of the N-(4-methoxybenzyl) Group via Nucleophilic Substitution

- The key step involves nucleophilic substitution of the 4-hydroxyl group in 2-chloro-3-nitropyridin-4-ol with a 4-methoxybenzylamine derivative.

- This substitution proceeds via an SNAr mechanism where the amino group displaces the hydroxyl, forming the 4-amino linkage.

- The para-methoxybenzyl (PMB) group serves as an amino-protecting group, facilitating selective reactions and increasing compound stability during synthesis.

- Reaction conditions typically involve mild heating and the use of appropriate solvents such as dichloromethane or DMF.

Reaction Conditions and Reagents Summary

| Step | Starting Material | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4-Dihydroxy-3-nitropyridine | POCl3, benzyltriethylammonium chloride | 10–20°C, reflux 2h | Acetonitrile | ~57.5 | Chlorination to 2,4-dichloro-3-nitropyridine |

| 2 | 2,4-Dichloro-3-nitropyridine | Sodium acetate | 120–125°C, 2h | DMF | ~50 | Hydrolysis to 2-chloro-3-nitropyridin-4-ol |

| 3 | 2-Chloro-3-nitropyridin-4-ol | 4-methoxybenzylamine (PMB-amino group) | Mild heating | Dichloromethane/DMF | Not specified | Nucleophilic substitution to form target compound |

Detailed Research Findings

A peer-reviewed study adapting synthetic protocols from commercially available 2,4-dichloro-5-nitropyridine reported an eight-step synthetic route, where the nucleophilic substitution introduced the PMB amino-protecting group to form 2-chloro-N-(4-methoxybenzyl)-5-nitropyridin-4-amine analogs. This approach confirms the feasibility of SNAr on halogenated nitropyridines to install the PMB-protected amine.

Patents describe improved industrial processes emphasizing:

Demethylation of methoxy groups, if required, can be achieved using reagents like HBr in acetic acid at 105–115°C, though this is more relevant for related piperazine derivatives rather than the target compound itself.

Industrial and Practical Considerations

- The chlorination step using POCl3 is critical and must be carefully controlled to avoid over-chlorination or side reactions.

- Phase transfer catalysts improve reaction efficiency and selectivity.

- The SNAr step benefits from the electron-withdrawing nitro group, which activates the pyridine ring toward nucleophilic substitution.

- Workup procedures involving pH adjustments, extractions, and crystallizations are essential for isolating pure intermediates and final products.

- The PMB group provides a convenient protecting strategy that can be removed later if necessary, allowing further functionalization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Key Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Chlorination | 2,4-Dihydroxy-3-nitropyridine | POCl3, phase transfer catalyst | 10–20°C, reflux 2h | 2,4-Dichloro-3-nitropyridine | ~57.5 |

| 2 | Hydrolysis | 2,4-Dichloro-3-nitropyridine | Sodium acetate | 120–125°C, 2h | 2-Chloro-3-nitropyridin-4-ol | ~50 |

| 3 | Nucleophilic substitution | 2-Chloro-3-nitropyridin-4-ol | 4-Methoxybenzylamine | Mild heating | 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting a nitro-substituted pyridine derivative (e.g., 3-nitropyridin-4-amine) with 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate in DMF) to introduce the benzyl group. Temperature control (~60–80°C) and anhydrous solvents are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the integration of aromatic protons (e.g., methoxybenzyl protons at ~δ 3.8 ppm and pyridine protons at δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~318.05) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro group stretching at ~1520 cm⁻¹) .

Q. What are the key reactive sites in this compound?

- Methodological Answer :

- The 3-nitro group is electrophilic and prone to reduction or nucleophilic aromatic substitution.

- The 2-chloro substituent on the pyridine ring can undergo displacement reactions with amines or thiols .

- The 4-methoxybenzyl group may participate in oxidation or demethylation under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Characterization : Use HPLC to confirm purity (>95%) and XRD to verify crystallinity, as impurities can skew bioactivity results .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability in cytotoxicity or enzyme inhibition studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs by replacing the nitro group with amino or cyano groups to assess impact on binding affinity .

- Computational Docking : Use crystallographic data (e.g., from similar nitro-pyridine structures ) to model interactions with target proteins (e.g., kinases).

Q. How can computational modeling enhance understanding of this compound’s interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Utilize SMILES/InChI descriptors (e.g., from PubChem ) to predict solubility and membrane permeability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

Q. What experimental conditions stabilize this compound during storage and reactions?

- Methodological Answer :

- Storage : Keep in inert atmospheres (argon) at –20°C to prevent nitro group degradation .

- Reaction Solvents : Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis of the chloro substituent .

Q. How can researchers assess the toxicity profile of this compound?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure IC50 values .

- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450 interactions and potential hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.